molecular formula C21H18F3N5O3 B2908785 4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380179-28-0

4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

Cat. No.: B2908785
CAS No.: 2380179-28-0
M. Wt: 445.402
InChI Key: NSAFZKHYQYUPSV-UHFFFAOYSA-N
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Description

4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound featuring a 1,2,4-oxadiazole ring, a trifluoromethyl-substituted pyridine, and a piperazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the piperazinone moiety.

    Reduction: Reduction reactions can target the oxadiazole ring and the trifluoromethyl group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine and phenyl rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the compound is investigated for its potential as a pharmaceutical agent. The presence of the oxadiazole ring, known for its bioactivity, makes it a candidate for drug development, particularly in the areas of anti-infective and anti-inflammatory agents .

Medicine

In medicine, research focuses on its potential therapeutic effects, including its ability to interact with specific biological targets such as enzymes and receptors. Its structural features suggest it could be useful in treating diseases like cancer and infectious diseases .

Industry

Industrially, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the trifluoromethyl group can enhance its binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar bioactivities.

    Trifluoromethyl-pyridine derivatives: These compounds share the trifluoromethyl-pyridine moiety and are known for their enhanced biological activity and stability.

Uniqueness

What sets 4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one apart is the combination of these functional groups in a single molecule, providing a unique set of properties that can be exploited in various scientific and industrial applications .

Properties

IUPAC Name

4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5O3/c22-21(23,24)16-12-15(8-9-25-16)29-11-10-28(13-19(29)31)18(30)7-6-17-26-20(27-32-17)14-4-2-1-3-5-14/h1-5,8-9,12H,6-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAFZKHYQYUPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CCC2=NC(=NO2)C3=CC=CC=C3)C4=CC(=NC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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